3-Ethyl-4-fluoro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-4-fluoro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-2-7-9-6(10)4-3-5-8(9)12-11-7/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPOMEBUAXMJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Silico Elucidation of the Indazole Scaffold: A Computational Framework for 3-Ethyl-4-fluoro-1H-indazole Kinase Inhibition
Executive Summary
The indazole scaffold represents a "privileged structure" in kinase drug discovery, serving as the core pharmacophore for approved inhibitors like Axitinib, Pazopanib, and Linifanib.[1] This technical guide details the in silico modeling of 3-Ethyl-4-fluoro-1H-indazole , a specific probe molecule designed to exploit the ATP-binding cleft.
The presence of the 3-ethyl group serves as a hydrophobic probe for the gatekeeper region or ribose pocket, while the 4-fluoro substituent modulates the pKa of the indazole NH (enhancing hydrogen bond acidity) and blocks metabolic oxidation at a susceptible position. This guide provides a rigorous, self-validating workflow for modeling this ligand against Type I kinase targets (e.g., VEGFR2, JNK3, or FGFR).
Chemical Architecture & Tautomeric States
Before initiating any simulation, the quantum mechanical state of the ligand must be defined. Indazoles exhibit annular tautomerism (1H- vs. 2H-indazole).
-
1H-Indazole: Thermodynamically preferred in solution.
-
2H-Indazole: Often the bioactive conformation when bound to the kinase hinge region, depending on the donor/acceptor pattern of the specific kinase (e.g., interaction with the backbone carbonyl of Glu/Leu residues).
Critical Step: You must generate and dock both tautomers. Neglecting the 2H-tautomer is a common failure mode in indazole modeling that leads to false negatives.
Computational Workflow Architecture
The following diagram outlines the linear progression from system preparation to thermodynamic validation.
Figure 1: End-to-end computational workflow for kinase inhibitor modeling.
Protocol 1: System Preparation
Ligand Parameterization
The 4-fluoro substituent introduces high electronegativity, altering the charge distribution on the benzene ring. Standard library charges (e.g., Gasteiger) are insufficient for high-precision binding energy calculations.
-
Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA to obtain the global minimum conformation.
-
Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. The fluorine atom will withdraw electron density from the C4 carbon, affecting the dipole moment.
-
Topology Generation: Use Antechamber (AmberTools) to assign atom types (GAFF2 force field).
-
Validation Check: Ensure the Fluorine atom type is correctly assigned (usually f in GAFF) and the VdW parameters match modern standards to avoid "fusion" with protein atoms.
-
Protein Preparation
Select a high-resolution crystal structure (< 2.0 Å) of the target kinase (e.g., VEGFR2 PDB: 4AG8 or JNK3 PDB: 7S1N).
-
Clean Up: Remove crystallographic waters unless they bridge the ligand to the protein (common in the kinase back-pocket).
-
Protonation: Use PDB2PQR or PropKa (pH 7.4) to assign protonation states.
-
Critical Check: Verify the protonation state of the Gatekeeper residue and the Catalytic Lysine .
-
Protocol 2: Molecular Docking (The Static Search)
Docking predicts the binding pose. For 3-Ethyl-4-fluoro-1H-indazole, we target the ATP-binding cleft.[2]
Methodology
-
Software: AutoDock Vina or Schrödinger Glide.
-
Grid Box: Center the grid on the centroid of the co-crystallized ligand (or the hinge region residues). Dimensions: 20x20x20 Å.
-
Constraints (Crucial):
-
Define a hydrogen bond constraint between the Indazole Nitrogen (N1 or N2) and the backbone amide/carbonyl of the Hinge Residue (e.g., Cys919 in VEGFR2).
-
Reasoning: Indazoles are Type I inhibitors; without this hinge lock, the docking algorithm may place the hydrophobic ethyl group in the hydrophilic solvent, yielding a false pose.
-
Data Output Table: Docking Score Interpretation
| Metric | Threshold | Interpretation for Indazole |
| Binding Affinity | < -8.5 kcal/mol | High probability of activity (nM range). |
| H-Bond Distance | 2.6 - 3.1 Å | Ideal Hinge interaction (N...O or N...N). |
| Ligand Efficiency | > 0.3 kcal/mol/atom | Indicates the fragment is highly optimal. |
Protocol 3: Molecular Dynamics (Dynamic Validation)
Docking is static; MD reveals if the "3-ethyl" group is stable in the hydrophobic pocket or if it clashes with the gatekeeper.
Simulation Protocol (GROMACS/AMBER)
-
Solvation: Cubic box, TIP3P water model, 10 Å buffer distance.
-
Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
-
Minimization: 5000 steps steepest descent to remove steric clashes (crucial for the bulky ethyl group).
-
Equilibration:
-
NVT: 100 ps, heating to 300 K (Berendsen thermostat).
-
NPT: 100 ps, pressurizing to 1 bar (Parrinello-Rahman barostat).
-
-
Production: 100 ns simulation. Time step: 2 fs.
Analysis: The "Fluoro-Scan"
Monitor the distance between the 4-Fluoro atom and nearby hydrophobic residues. A stable distance (< 4.0 Å) indicates the fluorine is contributing to Van der Waals binding and not repelling the pocket.
Protocol 4: Binding Free Energy (MMPBSA)
To quantify the contribution of the ethyl and fluoro groups, use Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA). This is more accurate than docking scores.[3]
Equation:
- : Vacuum potential energy (Van der Waals + Electrostatic).
- : Solvation energy (Polar + Non-polar).
Interpretation:
If the 3-Ethyl group fits the hydrophobic pocket correctly, the Van der Waals term (
Interaction Map & Binding Mode
The following diagram illustrates the expected Type I binding mode of the molecule within a generic kinase pocket.
Figure 2: Schematic interaction map of 3-Ethyl-4-fluoro-1H-indazole in the ATP binding site.
References
-
Vertex AI Search. (2023). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH. 4
-
RCSB PDB. (2021). 7S1N: N-Aromatic-Substituted Indazole Derivatives as Brain Penetrant and Orally Bioavailable JNK3 Inhibitors. 5[6]
-
Bentham Science. (2023). Roles of Fluorine in Drug Design and Drug Action. 7[6]
-
Molecules (MDPI). (2020). Importance of Fluorine in Benzazole Compounds. 8
-
ACS Omega. (2024). Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. 9[6][5][10][4]
-
Bioorg Med Chem. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. 11[6][5]
-
Frontiers in Molecular Biosciences. (2022).[12] Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. 12[6]
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- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to 3-Ethyl-4-fluoro-1H-indazole: A Risk-Based Approach to Safe Handling for Research and Development
Abstract
This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-Ethyl-4-fluoro-1H-indazole, a novel heterocyclic compound with potential applications in pharmaceutical and materials science research. Acknowledging the absence of extensive, specific toxicological data for this compound, this document establishes a risk-based safety protocol. The guidelines are synthesized from an analysis of its structural motifs—the indazole core and the fluoroaromatic ring—and are grounded in authoritative best practices for handling new or uncharacterized chemical entities. This guide is intended for researchers, chemists, and drug development professionals, offering detailed standard operating procedures (SOPs), personal protective equipment (PPE) recommendations, and emergency protocols to foster a culture of safety and scientific integrity in the laboratory.
Compound Identification and Physicochemical Properties
3-Ethyl-4-fluoro-1H-indazole is a substituted indazole, a class of compounds recognized for a wide range of biological activities.[1][2] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this of high interest in drug discovery.[3] However, these same properties demand a cautious approach to handling.
Given that this is a research chemical, comprehensive, empirically determined data is limited. The properties listed below are based on commercially available information and computational predictions.
Table 1: Physicochemical Properties of 3-Ethyl-4-fluoro-1H-indazole
| Property | Value / Description | Source / Method |
| IUPAC Name | 3-Ethyl-4-fluoro-1H-indazole | --- |
| CAS Number | Data not widely available | Supplier Dependent |
| Molecular Formula | C₉H₉FN₂ | --- |
| Molecular Weight | 164.18 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow or tan crystalline solid/powder | Analogue Data[1] |
| Melting Point | Not determined. Analogue 4-Fluoro-1H-indazole melts at 130-134 °C.[1] | Predicted |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethanol).[4] | Predicted |
| Purity | >98% (Typical for research grade) | Supplier Dependent |
Hazard Identification and Inferred Toxicological Profile
As per the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), substances of unknown toxicity must be handled as if they are hazardous.[5] The risk profile for 3-Ethyl-4-fluoro-1H-indazole is therefore inferred from its constituent chemical motifs.
-
Indazole Core: The indazole ring system is a common scaffold in many biologically active compounds and approved drugs.[2] While this highlights its therapeutic potential, it also confirms its ability to interact with biological systems. Some substituted indazoles have shown cytotoxic effects against cancer cell lines, indicating potential for cellular toxicity.[6] Unsubstituted indazole is classified as causing skin and eye irritation.[7]
-
Fluoroaromatic Moiety: The carbon-fluorine bond is exceptionally strong, which often enhances metabolic stability.[3] However, improper placement of fluorine can lead to metabolic liabilities.[8] In some instances, metabolism of fluorinated compounds can release fluoride ions or form toxic metabolites like fluoroacetic acid, which can disrupt cellular metabolism.[9] While unlikely with a stable aromatic fluorine, this potential cannot be entirely dismissed without specific data. Fluoride itself is a neurotoxin at high doses.[10]
-
Fine Powder/Dust: Like any fine chemical powder, it poses a respiratory hazard. Inhalation can cause irritation to the respiratory tract.
Presumptive Hazard Classification: Based on the available data for analogous structures, it is prudent to assume 3-Ethyl-4-fluoro-1H-indazole may be:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
A respiratory tract irritant if inhaled as a dust.
-
Potentially toxic to specific target organs with repeated exposure (based on general principles for bioactive molecules).
Risk Assessment and Mitigation Strategy
A formal risk assessment must be conducted before any new experimental procedure involving this compound is initiated.[11][12] This process is a cornerstone of laboratory safety and is mandated by OSHA.[13]
The Hierarchy of Controls
The most effective safety strategies focus on removing or minimizing the hazard at its source. The hierarchy of controls, from most to least effective, should guide all procedural designs.[13][14]
-
Elimination/Substitution: In a research context, substituting this specific molecule is not feasible.
-
Engineering Controls: These are the primary means of protection. They physically separate the user from the hazard.
-
Certified Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[13]
-
-
Administrative Controls: These are work policies and procedures that reduce exposure.
-
Designated Work Area: Establish a specific area within the lab for handling this compound. Clearly label this area.[15]
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all tasks.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[16]
Risk Assessment Workflow
The following diagram illustrates a self-validating workflow for assessing risk before beginning an experiment.
Standard Operating Procedures (SOPs) for Safe Handling
These protocols are designed to minimize exposure and ensure procedural safety.
Required Personal Protective Equipment (PPE)
Proper PPE is mandatory for all operations.
Table 2: Recommended PPE for Handling 3-Ethyl-4-fluoro-1H-indazole
| Task | Required PPE | Rationale |
| All Operations | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[7] | Protects eyes from splashes and airborne particles. |
| All Operations | Flame-resistant laboratory coat, fully buttoned with sleeves down. | Protects skin and personal clothing from contamination. |
| Handling Solid | Double-gloving with nitrile gloves (minimum 4 mil thickness). | Prevents dermal absorption. Double-gloving protects against contamination during glove removal. |
| Handling Solutions | Single pair of nitrile gloves (minimum 4 mil thickness). | Protects against incidental contact with diluted material. |
Protocol: Weighing and Aliquoting the Solid Compound
This procedure carries the highest risk of aerosolization and must be performed with utmost care.
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, double nitrile gloves).
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Decontaminate the work surface inside the fume hood.
-
Place an analytical balance and all necessary tools (spatulas, weigh paper, vials) inside the fume hood.
-
-
Weighing:
-
Carefully open the primary container inside the fume hood. Avoid creating puffs of air.
-
Use a clean spatula to transfer the desired amount of powder to weigh paper or a tared vial.
-
Perform all transfers slowly and deliberately to minimize dust generation.
-
Once the desired amount is weighed, securely cap the new vial and the stock container.
-
-
Cleanup:
-
Wipe the spatula, balance, and surrounding surfaces with a solvent-dampened towel (e.g., 70% ethanol) to collect any residual powder.
-
Place all contaminated disposable items (weigh paper, wipes) into a designated, sealed waste bag inside the fume hood.
-
Remove the outer pair of gloves and dispose of them in the designated waste bag before exiting the fume hood.
-
Wash hands thoroughly after the procedure is complete.[7]
-
Protocol: Solution Preparation
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, single pair of nitrile gloves).
-
Perform all work inside a chemical fume hood.
-
-
Dissolution:
-
Add the desired solvent to the vial containing the pre-weighed solid.
-
Cap the vial securely.
-
Agitate the vial to dissolve the compound. Gentle vortexing or sonication may be used if necessary. Ensure the vial is properly sealed to prevent leaks.
-
-
Labeling:
-
Clearly label the final solution container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.[15]
-
Storage and Waste Management
Storage
Proper storage is critical to maintaining compound integrity and ensuring safety.
-
Container: Keep in a tightly sealed, clearly labeled container.[7]
-
Location: Store in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
-
Segregation: Do not store with acids or bases. Keep segregated from highly reactive chemicals.[16]
Waste Disposal
All waste must be treated as hazardous.
-
Solid Waste: All disposable materials contaminated with the compound (gloves, wipes, weigh paper) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local and national regulations.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Management
-
Small Spill (Solid):
-
Alert others in the immediate area.
-
If safe to do so, gently cover the spill with absorbent paper towels to prevent further aerosolization.
-
Carefully wet the towels with a suitable solvent (e.g., water or ethanol) to create a slurry.
-
Wipe the area from the outside in, placing all contaminated materials into a sealed hazardous waste bag.
-
Decontaminate the area with soap and water.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact your institution's EHS/emergency response team.
-
Prevent entry to the area.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing.[17] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[17] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
The following diagram outlines the decision-making process for responding to an exposure event.
Sources
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- 2. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Note: Characterization of 3-Ethyl-4-fluoro-1H-indazole as a Novel Fibroblast Growth Factor Receptor (FGFR) Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the application and protocols for utilizing 3-Ethyl-4-fluoro-1H-indazole as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
Abstract
Fibroblast Growth Factor Receptor (FGFR) signaling pathway aberrations are implicated in a significant percentage of human malignancies, making FGFRs compelling targets for therapeutic intervention.[1][2] The development of selective small-molecule inhibitors is a cornerstone of targeted oncology. This guide provides a comprehensive framework for the characterization of 3-Ethyl-4-fluoro-1H-indazole, a novel compound featuring the indazole scaffold known to be an effective hinge-binding fragment for tyrosine kinases.[3] We present the scientific rationale, detailed protocols for assessing cellular potency (IC50 determination), and the mechanistic basis for its action. This document is intended to equip researchers with the necessary tools to validate and integrate this compound into preclinical drug discovery workflows.
Scientific Background & Rationale
The FGFR Signaling Pathway
The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[4] Ligand (Fibroblast Growth Factor) binding induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, triggering multiple downstream cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.[5][6] Dysregulation of this pathway, through gene amplification, activating mutations, or chromosomal rearrangements, can lead to constitutive signaling and oncogenesis.[7][8] Therefore, inhibiting the kinase activity of FGFRs is a validated strategy in cancer therapy.[9]
The Indazole Scaffold: A Privileged Structure for Kinase Inhibition
The 1H-indazole core is a well-established "hinge-binding" motif in numerous kinase inhibitors.[3] Its bicyclic aromatic structure and specific arrangement of hydrogen bond donors and acceptors allow it to effectively dock into the ATP-binding pocket of kinases, including FGFRs. By occupying this pocket, indazole-based inhibitors prevent the binding of ATP, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade. The ethyl and fluoro substitutions on the 3-Ethyl-4-fluoro-1H-indazole molecule are designed to enhance potency and selectivity by forming specific interactions within the receptor's binding site.
Compound Properties and Stock Solution Preparation
Prior to any biological assay, it is critical to understand the physicochemical properties of the test compound. The following data for 3-Ethyl-4-fluoro-1H-indazole should be confirmed by the synthesizing chemist.
| Property | Value (Hypothetical) | Notes |
| Chemical Formula | C₉H₉FN₂ | - |
| Molecular Weight | 164.18 g/mol | Use for all concentration calculations. |
| Appearance | White to off-white crystalline solid | Based on similar indazole compounds.[10] |
| Purity (by HPLC) | >98% | Essential for accurate biological data. |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in ethanol, insoluble in water. | DMSO is the recommended solvent for stock solutions.[11] |
Protocol 2.1: Preparation of a 10 mM Master Stock Solution
Causality Statement: A high-concentration master stock in an inert solvent like DMSO is crucial for minimizing the final solvent concentration in cell culture media, which can be cytotoxic. Serial dilutions are then made from this master stock to achieve the desired final concentrations for the experiment.
Materials:
-
3-Ethyl-4-fluoro-1H-indazole solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock, weigh out 1.64 mg of 3-Ethyl-4-fluoro-1H-indazole. (Calculation: 164.18 g/mol * 0.010 mol/L * 0.001 L = 0.00164 g = 1.64 mg).
-
Weighing: Carefully weigh the calculated amount of the compound and place it into a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Storage: Aliquot the master stock into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Cellular Potency Assessment: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological function.[12][13] Here, we describe a robust cell-based assay to determine the IC50 of 3-Ethyl-4-fluoro-1H-indazole against a cancer cell line whose proliferation is driven by aberrant FGFR signaling.
Experimental Rationale:
-
Cell Line Selection: The choice of cell line is paramount. An ideal model is one with a documented FGFR gene amplification or fusion, rendering it "addicted" to the FGFR signaling pathway for survival. Examples include SNU-16 (gastric cancer, FGFR2 amplification) or KMS-11 (multiple myeloma, FGFR3 translocation).[14] Using such a cell line ensures that a decrease in viability is likely due to on-target FGFR inhibition.
-
Assay Principle: The assay measures cell viability as a surrogate for proliferation. A luminescent ATP-based assay (e.g., CellTiter-Glo®) is highly sensitive, as the amount of ATP is directly proportional to the number of metabolically active, viable cells.
Protocol 3.1: Cell-Based Proliferation Assay
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Sterile, white, clear-bottom 96-well cell culture plates
-
10 mM stock of 3-Ethyl-4-fluoro-1H-indazole in DMSO
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader with luminescence detection capability
Procedure:
Day 1: Cell Seeding and Compound Treatment
-
Cell Preparation: Harvest and count cells. Resuspend cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL (optimize seeding density for logarithmic growth over 72 hours).
-
Seeding: Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Leave wells on the perimeter empty and fill with sterile PBS to reduce evaporation (edge effects).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.
-
Compound Dilution: Prepare a serial dilution series of the inhibitor.
-
In a separate dilution plate, create a 2X concentration series. For example, starting from a 20 µM solution, perform 1:3 serial dilutions in complete growth medium.
-
Include a "vehicle control" (0.1% DMSO in medium) and a "maximum inhibition" control (e.g., a known potent inhibitor or a cytotoxic agent).
-
-
Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. This brings the total volume to 200 µL and dilutes the compound to the final 1X concentration. The final DMSO concentration should not exceed 0.1%.
Day 4: Assay Readout 6. Incubation: Incubate the treated plate for 72 hours at 37°C, 5% CO₂. 7. Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. 8. Reagent Preparation: Prepare the cell viability reagent according to the manufacturer's instructions. 9. Lysis & Signal Generation: Add 100 µL of the prepared reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. 10. Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
-
Normalization:
-
Average the luminescent signal from the vehicle control wells (this represents 0% inhibition or 100% viability).
-
Average the signal from the "no cells" or maximum inhibition control wells (this represents 100% inhibition or 0% viability).
-
Normalize the data for each treatment well using the formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Curve Fitting:
-
Plot the % Inhibition (Y-axis) against the corresponding log-transformed inhibitor concentrations (X-axis).
-
Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve.[15]
-
-
IC50 Value: The IC50 is the concentration of the inhibitor that produces 50% of the maximal inhibition, as calculated by the software from the fitted curve.
| Parameter | Example Value | Interpretation |
| IC50 | 15 nM | Highly potent inhibition of cell proliferation. |
| Hill Slope | ~1.0 | Suggests a standard 1:1 binding interaction. |
| R² Value | >0.98 | Indicates a good fit of the data to the model. |
Safety and Handling
As a potent, biologically active small molecule, 3-Ethyl-4-fluoro-1H-indazole should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[16]
-
Handling: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.
-
Disposal: Dispose of all waste (liquid and solid) in accordance with local, state, and federal regulations for chemical waste.
-
Safety Data Sheet (SDS): Always consult the material's specific SDS for detailed handling and emergency procedures.[17][18]
References
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ResearchGate. (n.d.). (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway... [Diagram]. Retrieved from [Link]
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Subbiah, V., & Pal, S. K. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 13(11), 2647. Available at: [Link]
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Gao, Y., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Oncology, 10, 873. Available at: [Link]
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Al-Lazikani, B., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLOS ONE, 7(6), e37740. Available at: [Link]
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Application Notes and Protocols for 3-Ethyl-4-fluoro-1H-indazole in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for investigating the pro-apoptotic potential of 3-Ethyl-4-fluoro-1H-indazole, a novel indazole derivative. While direct studies on this specific compound are emerging, the broader class of indazole derivatives has demonstrated significant promise as anti-cancer agents that induce programmed cell death.[1][2][3][4] This guide synthesizes established methodologies and mechanistic insights from related compounds to propose a robust framework for evaluating 3-Ethyl-4-fluoro-1H-indazole's efficacy and mechanism of action in apoptosis induction. We will detail the hypothetical mechanism, provide step-by-step protocols for key validation assays, and offer guidance on data interpretation and presentation.
Introduction: The Therapeutic Potential of Inducing Apoptosis with Novel Indazole Scaffolds
Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor survival.[5][6][7] Consequently, small molecules that can selectively induce apoptosis in cancer cells are highly sought-after therapeutic agents.
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives being explored for their anti-tumor properties.[2][4][8] Studies on various substituted indazoles have revealed their ability to trigger apoptosis through diverse signaling pathways, often involving the mitochondria-mediated intrinsic pathway.[1][9] This typically involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[7][10][11]
3-Ethyl-4-fluoro-1H-indazole represents a novel chemical entity within this promising class. Based on the established activities of related analogs, we hypothesize that it may induce apoptosis by perturbing the balance of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade. This guide provides the necessary tools to rigorously test this hypothesis.
Proposed Mechanism of Action: The Intrinsic Apoptosis Pathway
We propose that 3-Ethyl-4-fluoro-1H-indazole likely initiates apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is a central control point for apoptosis and is regulated by the Bcl-2 family of proteins.[5][10][11]
The proposed signaling cascade is as follows:
-
Cellular Uptake and Target Engagement: 3-Ethyl-4-fluoro-1H-indazole enters the cell and interacts with its putative intracellular target(s).
-
Modulation of Bcl-2 Family Proteins: The compound may either upregulate pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) or downregulate anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[1][9] This shifts the balance in favor of apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bcl-2 protein balance leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: Cytochrome c, normally localized in the mitochondrial intermembrane space, is released into the cytosol.[12][13]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[14][15]
-
Substrate Cleavage and Cell Death: Executioner caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Proposed intrinsic apoptosis signaling pathway induced by 3-Ethyl-4-fluoro-1H-indazole.
Experimental Workflows and Protocols
To validate the pro-apoptotic activity of 3-Ethyl-4-fluoro-1H-indazole, a multi-faceted approach is recommended. The following assays will provide a comprehensive assessment, from early to late-stage apoptotic events.
Caption: Experimental workflow for assessing apoptosis induction by 3-Ethyl-4-fluoro-1H-indazole.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: This is a widely used method to detect early and late-stage apoptosis.[16][17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells in suspension
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at a density of 1 x 10^6 cells in a T25 culture flask and treat with various concentrations of 3-Ethyl-4-fluoro-1H-indazole for the desired time. Include a vehicle-only control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them.[16]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16][18]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol: Caspase-3/7 Activity Assay
Principle: The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[14][15] This assay utilizes a specific tetrapeptide substrate (DEVD) conjugated to a reporter molecule (a luminogenic or colorimetric substrate).[19][20] Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a signal that is proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric)
-
Plate-reading luminometer or spectrophotometer
-
Treated and untreated cells
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with a serial dilution of 3-Ethyl-4-fluoro-1H-indazole and appropriate controls.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19]
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
Interpretation: An increase in luminescence or absorbance in treated cells compared to untreated controls indicates an increase in caspase-3/7 activity.
Protocol: Western Blotting for Apoptosis Markers
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway.[21][22] Key markers include the cleaved (active) forms of caspase-3 and PARP, as well as changes in the expression levels of Bcl-2 family proteins.[21]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with 3-Ethyl-4-fluoro-1H-indazole and collect both floating and adherent cells.[23]
-
Wash cells with cold PBS and lyse in ice-cold lysis buffer.[23]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[23]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Interpretation:
-
An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.
-
A decrease in Bcl-2 and/or an increase in Bax expression would support the involvement of the intrinsic apoptotic pathway.
Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[24][25] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy or quantified by flow cytometry.[24][25][26]
Materials:
-
In Situ Cell Death Detection Kit (e.g., from Roche or Thermo Fisher Scientific)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Sample Preparation and Fixation:
-
Permeabilization:
-
Wash the cells with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.[27]
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol (mix enzyme and label solution).
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.[27]
-
-
Analysis:
-
Wash the cells with PBS.
-
If desired, counterstain with DAPI to visualize all cell nuclei.
-
Analyze the samples under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nuclei.
-
Interpretation: A significant increase in the number of TUNEL-positive cells in the treated group compared to the control group confirms the induction of apoptosis via DNA fragmentation.
Data Presentation
Quantitative data from the assays should be summarized in a clear and concise manner to facilitate comparison between different concentrations of 3-Ethyl-4-fluoro-1H-indazole and controls.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment (Concentration) | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 1 µM Compound | 85.6 ± 3.5 | 10.1 ± 1.2 | 3.2 ± 0.6 | 1.1 ± 0.2 |
| 5 µM Compound | 60.3 ± 4.2 | 25.8 ± 2.8 | 12.5 ± 1.5 | 1.4 ± 0.3 |
| 10 µM Compound | 35.1 ± 3.9 | 45.2 ± 4.1 | 18.3 ± 2.0 | 1.4 ± 0.4 |
| Positive Control | 20.5 ± 2.5 | 50.7 ± 5.3 | 25.1 ± 2.9 | 3.7 ± 0.8 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Caspase-3/7 Activity
| Treatment (Concentration) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 15,234 ± 850 | 1.0 |
| 1 µM Compound | 35,890 ± 2,100 | 2.4 |
| 5 µM Compound | 98,560 ± 7,500 | 6.5 |
| 10 µM Compound | 250,120 ± 15,600 | 16.4 |
| Positive Control | 315,400 ± 20,100 | 20.7 |
| Data are presented as mean ± SD from three independent experiments. |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of 3-Ethyl-4-fluoro-1H-indazole as a potential apoptosis-inducing agent. By following these protocols, researchers can obtain robust and reproducible data on the compound's efficacy and begin to elucidate its mechanism of action. Positive results from these assays would warrant further investigation, including the identification of the direct molecular target(s) of the compound, evaluation in more complex in vitro models (e.g., 3D spheroids), and eventual preclinical in vivo studies. The exploration of novel indazole derivatives like 3-Ethyl-4-fluoro-1H-indazole holds significant promise for the development of new anti-cancer therapeutics.
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Application Note: High-Sensitivity Quantification of 3-Ethyl-4-fluoro-1H-indazole in Biological Matrices via LC-MS/MS
Executive Summary
This application note details a robust analytical protocol for the quantification of 3-Ethyl-4-fluoro-1H-indazole , a fluorinated indazole derivative often utilized as a scaffold in kinase inhibitors and a metabolite in specific designer drug classes. Due to the amphoteric nature of the indazole core and the lipophilicity introduced by the ethyl and fluoro substituents, this method utilizes Liquid-Liquid Extraction (LLE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
This guide is designed for bioanalytical scientists requiring a validated workflow for pharmacokinetic (PK) or toxicological screening. It addresses specific challenges such as tautomeric equilibrium and matrix interference in plasma and urine.
Analyte Profile & Physicochemical Considerations
Understanding the molecule is the first step in method design. 3-Ethyl-4-fluoro-1H-indazole presents specific challenges regarding ionization and solubility.
| Property | Value (Estimated) | Analytical Implication |
| Formula | C₉H₉FN₂ | Exact Mass: 164.075 |
| LogP | ~2.6 - 2.9 | Highly lipophilic; suitable for Reverse Phase (C18) and LLE. |
| pKa (NH) | ~13.2 (Acidic) | The NH proton is weakly acidic. |
| pKa (N2) | ~1.5 (Basic) | Weakly basic. Requires acidic mobile phase (Formic Acid) for efficient ESI+ ionization. |
| Tautomerism | 1H- / 2H- | The 1H-tautomer is thermodynamically favored, but the 2H-form can interfere during chromatography if pH is not controlled. |
Scientific Rationale: The fluorine atom at position 4 withdraws electron density, slightly lowering the basicity of the N2 nitrogen compared to unsubstituted indazole. Therefore, a mobile phase pH < 3.0 is critical to ensure the molecule is fully protonated (
Sample Preparation Protocol
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is selected here to minimize matrix effects (phospholipid suppression) which are common in fluoro-indazole analysis.
Reagents
-
Extraction Solvent: Ethyl Acetate:Hexane (80:20 v/v).
-
Internal Standard (IS): 4-Fluoro-1H-indazole (structural analog) or deuterated equivalent.
-
Buffer: 0.1M Ammonium Acetate (pH 9.0) – To suppress ionization during extraction and drive analyte into the organic phase.
Step-by-Step Workflow
Figure 1: Liquid-Liquid Extraction workflow optimized for lipophilic indazoles. The alkaline buffer step ensures the indazole is in its neutral form, maximizing recovery into the organic layer.
LC-MS/MS Method Conditions
Chromatography (LC)[1][2][3]
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).
-
Why CSH? Charged Surface Hybrid technology provides better peak shape for basic compounds (indazoles) under acidic conditions.
-
-
Column Temp: 40°C.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
Gradient Profile:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Loading |
| 3.5 | 95 | Elution of Analyte |
| 4.5 | 95 | Wash |
| 4.6 | 5 | Re-equilibration |
| 6.0 | 5 | End |
Mass Spectrometry (MS/MS)[1][3][4]
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Optimization Candidates): Since specific transitions for 3-ethyl-4-fluoro-1H-indazole may need empirical tuning, the following are predicted based on standard indazole fragmentation pathways (RDA cleavage and alkyl loss).
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Rationale |
| 3-E-4-F-Ind | 165.2 | 137.1 | 25 | Quant | Loss of Ethyl (-28/29) |
| 3-E-4-F-Ind | 165.2 | 117.1 | 35 | Qual | Loss of Ethyl + HF |
| 3-E-4-F-Ind | 165.2 | 110.1 | 40 | Qual | Ring cleavage |
| IS (Analog) | 137.1 | 117.1 | 25 | Quant | 4-Fluoro-1H-indazole core |
Note: The transition 165.2 -> 137.1 corresponds to the loss of the ethyl chain (as ethylene), preserving the fluoro-indazole core.
Method Validation Strategy
To ensure data integrity (E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
LLOQ Requirement: Signal-to-Noise (S/N) > 10:1 with precision < 20% CV.
Matrix Effect Evaluation
Indazoles can suffer from ion suppression.
-
Protocol: Compare post-extraction spike peak areas (A) with neat solution peak areas (B).
-
Calculation: Matrix Factor (MF) = A / B.
-
Acceptance: MF between 0.85 and 1.15. If suppression is observed (< 0.85), switch the column to a Phenyl-Hexyl phase to alter selectivity away from phospholipids.
Tautomer Stability Check
Indazoles exist in 1H and 2H forms.[3][4]
-
Test: Inject a high concentration standard in neat solvent vs. plasma extract.
-
Observation: If peak splitting occurs, the mobile phase pH is likely too close to the pKa. Action: Increase Formic Acid concentration to 0.2% or switch to Ammonium Formate buffer (pH 3.5) to stabilize the protonation state.
Troubleshooting & Optimization Logic
Figure 2: Decision tree for resolving common chromatographic issues with indazole derivatives.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Carlier, J., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends. Journal of Forensic Sciences. (Demonstrates fragmentation patterns of indazole cores). Link
-
PubChem Compound Summary. (2023). 4-Fluoro-1H-indazole (CAS 341-23-1).[5][6] National Center for Biotechnology Information. (Source for physicochemical properties of the core scaffold). Link[7]
-
Viswanath, P., et al. (2017). Systematic LC-MS/MS Method for Quantification of 2,3-Dimethyl-2H-Indazole-6-Amine. Rasayan Journal of Chemistry. (Reference for mobile phase selection in indazole analysis). Link
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Leveraging 3-Ethyl-4-fluoro-1H-indazole for Chemical Probe Development and Target Identification
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Promise of the Indazole Scaffold in Chemical Biology
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] This bicyclic aromatic heterocycle, a bioisostere of indole, is adept at forming key interactions with biological targets, particularly within the hinge regions of kinases.[3] Marketed drugs such as Pazopanib and Axitinib, both potent kinase inhibitors, feature the indazole core, highlighting its utility in designing targeted therapeutics.[3]
The journey from a bioactive "hit" compound to a validated drug target is complex and fraught with challenges, including target ambiguity and off-target effects.[4] Chemical probes—small molecules designed to selectively engage a specific protein target in a complex biological system—are indispensable tools for navigating this process.[5][6][7] A well-characterized chemical probe allows researchers to directly link the modulation of a protein's function to a cellular phenotype, thereby validating it as a potential therapeutic target.[8][9]
This guide outlines the strategic development and application of a hypothetical compound, 3-Ethyl-4-fluoro-1H-indazole , as a starting point for creating a high-fidelity chemical probe for target identification. While the indazole core provides a strong foundation for biological activity, the ethyl and fluoro substituents offer unique handles for chemical modification and tuning of physicochemical properties.[10] We will detail the principles of probe design, the critical importance of validation through self-validating systems, and provide comprehensive protocols for its application in a state-of-the-art chemoproteomics workflow.
Section 1: Rationale and Strategic Design of an Indazole-Based Chemical Probe
The selection of a starting compound for probe development is critical. 3-Ethyl-4-fluoro-1H-indazole presents a compelling scaffold for several reasons:
-
Proven Bioactivity: The indazole framework is known to possess a wide spectrum of biological activities, including anti-tumor and anti-inflammatory properties, increasing the likelihood of identifying novel protein interactions.[3][11]
-
Tunable Fluorine Moiety: The 4-fluoro substituent is an electron-withdrawing group that can be used to modulate the molecule's pKa, binding affinity, and metabolic stability. It can also serve as a useful spectroscopic reporter for NMR-based binding studies.[10]
-
Site for Functionalization: The 3-ethyl group provides a vector for chemical modification. It can be derivatized to attach essential functionalities—a reporter tag and a reactive group—without significantly disrupting the core pharmacophore responsible for target binding.
To convert a parent compound into a chemical probe, two key components are typically introduced: a reporter tag for detection and enrichment, and a reactive group for covalent target capture. The most robust target identification strategies often employ photoaffinity labeling (PAL), which uses a photo-activatable group to form a covalent bond with the target protein upon UV irradiation.[12][13] This method excels at capturing even transient or weak interactions within a native cellular environment.[14]
Our strategy involves synthesizing two key molecules from the 3-Ethyl-4-fluoro-1H-indazole parent:
-
The Photoaffinity Probe (Probe-1): The ethyl group is modified to incorporate a diazirine—a small, highly efficient photo-crosslinker—and a terminal alkyne.[15][16] The alkyne serves as a bioorthogonal handle for "clicking" on a biotin tag post-labeling for subsequent protein enrichment.[17]
-
The Negative Control (Control-1): A structurally similar analog that is biologically inactive is essential for distinguishing specific targets from non-specific background binding.[7] A good negative control often involves a minimal structural change that ablates binding activity, such as modifying a key hydrogen-bonding group or, in this case, replacing the diazirine with a non-reactive cyclopropane or methyl ether analog.
Caption: Step-by-step experimental workflow for photoaffinity-based target identification.
Protocol 3.1: Live-Cell Photoaffinity Labeling
Objective: To covalently crosslink the photoaffinity probe to its target proteins within living cells.
Materials:
-
HEK293T cells (or other relevant cell line)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Photoaffinity Probe (Probe-1 ) and Negative Control (Control-1 ), 10 mM stocks in DMSO
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
-
Long-wave UV lamp (365 nm)
Procedure:
-
Seed cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.
-
Aspirate media and replace with serum-free media.
-
Treat cells in triplicate with:
-
Probe-1 (final concentration 1 µM)
-
Control-1 (final concentration 1 µM)
-
DMSO (vehicle control, same volume as probes)
-
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
Rationale: This allows time for the probe to enter the cells and engage with its target(s).
-
-
Place the plates on ice, remove the lids, and irradiate with a 365 nm UV lamp for 15 minutes.
-
Expert Note: Perform irradiation on ice to minimize cellular stress and prevent heat-induced artifacts. The distance from the lamp to the cells should be optimized and kept consistent.
-
-
Immediately after irradiation, aspirate the media and wash the cells twice with ice-cold PBS.
-
Proceed directly to cell lysis (Protocol 3.2).
Protocol 3.2: Protein Extraction and Click Chemistry
Objective: To lyse the cells and attach a biotin tag to the alkyne handle of the probe-labeled proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Click Chemistry Reagents:
-
Biotin-Azide (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO₄)
-
-
BCA Protein Assay Kit
Procedure:
-
Add 300 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 2 mg/mL).
-
To 1 mg of protein lysate, add the click chemistry reagents in the following order:
-
Biotin-Azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Vortex briefly and incubate at room temperature for 1 hour with gentle rotation.
-
Rationale: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is highly specific and efficient, ensuring that biotin is only attached to proteins that have been covalently labeled by the alkyne-containing probe. [17]
-
Protocol 3.3: Enrichment and On-Bead Digestion
Objective: To capture the biotinylated proteins and prepare them for mass spectrometry analysis.
Materials:
-
High-capacity Streptavidin agarose beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM Tris-HCl, pH 8.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Mass Spectrometry-grade Trypsin
Procedure:
-
Pre-wash 50 µL of streptavidin bead slurry per sample with PBS.
-
Add the bead slurry to the lysate from the click reaction. Incubate for 2 hours at 4°C with rotation to allow for binding.
-
Pellet the beads by centrifugation (1,000 x g for 2 min) and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
2x with Wash Buffer 1
-
2x with Wash Buffer 2
-
3x with Wash Buffer 3
-
Rationale: This extensive washing is crucial for reducing background and ensuring that only proteins with high-affinity, specific interactions are identified.
-
-
After the final wash, resuspend the beads in 100 µL of 50 mM Tris-HCl.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature, then add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Add trypsin (1 µg per sample) and incubate overnight at 37°C with shaking.
-
The next day, collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with 50% acetonitrile/0.1% formic acid.
-
Combine the supernatant and eluate, then desalt the peptides using a C18 StageTip. Dry the peptides in a vacuum centrifuge. [18]
Protocol 3.4: LC-MS/MS Analysis and Data Interpretation
Objective: To identify and quantify the enriched proteins.
Procedure:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Process the raw mass spectrometry data using a software platform like MaxQuant or Proteome Discoverer. Search the data against a human protein database.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein across the different conditions (Probe-1, Control-1, DMSO).
-
Hit Prioritization: True targets of 3-Ethyl-4-fluoro-1H-indazole should be significantly enriched in the Probe-1 samples compared to both the Control-1 and DMSO samples. A typical threshold for a high-confidence hit is a >3-fold enrichment with a statistically significant p-value (e.g., <0.05).
Conclusion: From Hit to Validated Target
The chemoproteomics workflow described here provides a powerful and unbiased method for identifying the cellular binding partners of 3-Ethyl-4-fluoro-1H-indazole. The prioritized "hits" from this experiment are candidate targets that require further biological validation to confirm their role in the observed cellular phenotype. By combining rigorous probe design, meticulous validation, and state-of-the-art proteomics, researchers can confidently illuminate the mechanism of action of novel bioactive molecules, paving the way for the next generation of targeted therapies.
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Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. (2015). ResearchGate. [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]
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El-Sawy, E. R., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23838. [Link]
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Sharma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1889-1920. [Link]
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Indazole synthesis. Organic Chemistry Portal. [Link]
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Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(4), 114-118. [Link]
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Zheng, W., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(2), 113-124. [Link]
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Indazole – Knowledge and References. Taylor & Francis. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. [Link]
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Gajiwala, K. S., et al. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 61, 691-710. [Link]
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A-Gonzalez, N., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(20), 5125-5131. [Link]
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Buhrlage, S. J., & Marto, J. A. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(14), 8059-8075. [Link]
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Yang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 382. [Link]
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Key principles for designing and selecting effective chemical probes. ResearchGate. [Link]
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Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2023). Chinese Journal of Pharmacology and Toxicology, 37(12), 951. [Link]
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Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(4), 405-412. [Link]
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Photoaffinity Labelling. Domainex. [Link]
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Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (2014). PLoS Pathogens, 10(6), e1004133. [Link]
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Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Chemical Science, 12(20), 6865-6880. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316. [Link]
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Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (2023). Current Drug Targets, 24(1), 1-2. [Link]
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The era of high-quality chemical probes. (2019). Nature Reviews Drug Discovery, 18(11), 849-864. [Link]
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Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier. (2002). Current Medicinal Chemistry, 9(2), 239-253. [Link]
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Target validation using chemical probes. ResearchGate. [Link]
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Chemoproteomics. Wikipedia. [Link]
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Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Natural Product Reports, 33(5), 680-701. [Link]
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Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. ResearchGate. [Link]
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Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Chemical Science, 12(20), 6865–6880. [Link]
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Chemoproteomic strategies for drug target identification. ResearchGate. [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2023). International Journal of Molecular Sciences, 24(17), 13359. [Link]
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The art of the chemical probe. (2010). Nature Chemical Biology, 6(7), 486-491. [Link]
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Target Identification Using Chemical Probes. (2018). Methods in Molecular Biology, 1888, 1-16. [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2021). Cancer Research, 81(20), 5125-5131. [Link]
-
Best Practices: Chemical Probes Webinar. (2020). YouTube. [Link]
-
Protocols. Center for Metabolomics and Proteomics. [Link]
-
Activity-based proteomics. Wikipedia. [Link]
-
Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment). (2022). YouTube. [Link]
-
Photoaffinity Labeling (PAL). Creative Biolabs. [Link]
-
Photoaffinity probes. ChomiX Biotech. [Link]
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Application Note: Strategies for the Preclinical Formulation of 3-Ethyl-4-fluoro-1H-indazole for In Vivo Animal Studies
Abstract
This technical guide provides a comprehensive framework and detailed protocols for the formulation of 3-Ethyl-4-fluoro-1H-indazole, a novel small molecule entity, for administration in preclinical animal models. Recognizing the critical impact of drug delivery on experimental outcomes, this document outlines a systematic, science-driven approach to developing stable and effective formulations. The content moves from essential physicochemical characterization to vehicle screening and the preparation of solution and suspension dosage forms suitable for oral (PO), intraperitoneal (IP), and intravenous (IV) administration. The methodologies are designed to ensure scientific integrity, reproducibility, and the generation of reliable pharmacokinetic and pharmacodynamic data.
Foundational Principle: Formulation as a Critical Experimental Variable
The success of any in vivo study hinges on the ability to deliver a therapeutic agent to the target site in a consistent and bioavailable manner. For novel molecules like 3-Ethyl-4-fluoro-1H-indazole, which are often characterized by poor aqueous solubility, the formulation is not merely a vehicle but a critical determinant of the compound's apparent efficacy and safety profile. An inadequate or poorly characterized formulation can lead to misleading results, such as underestimated potency due to low exposure or unexpected toxicity from excipients.
This guide advocates for a "fit-for-purpose" strategy, where the complexity of the formulation is tailored to the specific needs of the animal study. The primary objective is to develop the simplest, safest, and most stable formulation that can achieve the target exposure required to test the scientific hypothesis.
Phase 1: Essential Physicochemical Characterization
A robust formulation strategy begins with a thorough understanding of the drug candidate's intrinsic properties. This initial data-gathering phase is non-negotiable and informs every subsequent decision.
Core Parameters for Assessment
-
Aqueous Solubility: This is the most crucial parameter. It must be determined at various physiologically relevant pH levels (e.g., pH 2.0 for stomach, pH 7.4 for plasma) to predict its behavior in vivo.
-
pKa: The ionization constant reveals whether the compound is acidic, basic, or neutral, which directly impacts its solubility as a function of pH.
-
LogP / LogD: The octanol-water partition coefficient (LogP) or its pH-dependent counterpart (LogD) is a key indicator of lipophilicity. A high LogP (typically >3) strongly suggests that simple aqueous vehicles will be insufficient.
-
Chemical Stability: The compound's susceptibility to degradation (e.g., via hydrolysis or oxidation) in both solid form and in potential vehicles must be understood to ensure the integrity of the dosed material.
Protocol: Rapid Kinetic Solubility Screening
This experiment provides a quick and efficient way to compare the solubilizing capacity of various common preclinical vehicles.
-
Stock Solution: Prepare a high-concentration stock of 3-Ethyl-4-fluoro-1H-indazole in 100% dimethyl sulfoxide (DMSO), for example, at 50 mg/mL.
-
Vehicle Array: In a 96-well plate, add 198 µL of each test vehicle to individual wells.
-
Compound Spike-in: Add 2 µL of the DMSO stock to each well to achieve a target concentration of 500 µg/mL (final DMSO concentration of 1%).
-
Equilibration: Seal the plate and shake vigorously at room temperature for 2 to 4 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the plate at >3000 x g for 20 minutes to pellet any undissolved precipitate.
-
Quantification: Carefully transfer the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.
Representative Solubility Data Table
The table below presents hypothetical solubility data for a compound with properties similar to 3-Ethyl-4-fluoro-1H-indazole, guiding the selection of lead vehicles.
| Vehicle Composition | Target pH | Solubility (µg/mL) | Assessment | Primary Route Suitability |
| Phosphate Buffered Saline (PBS) | 7.4 | < 2 | Poorly soluble | Unsuitable alone |
| 5% Dextrose in Water (D5W) | ~5.0 | < 5 | Poorly soluble | Unsuitable alone |
| 20% PEG 400 in Saline | ~7.0 | 150 | Moderate solubility | IP, PO |
| 30% Captisol® in Water | ~6.5 | 1200 | Good solubility | IV, IP, PO |
| 10% Solutol HS 15 in PBS | 7.4 | 950 | Good solubility | IV, IP, PO |
| 0.5% MC / 0.2% Tween 80 | ~7.0 | >2000 (as suspension) | Forms uniform suspension | PO |
Phase 2: Formulation Development Workflow
The process of selecting and refining a formulation should follow a logical, stepwise progression. The goal is to move from initial screening to a final, validated dosing preparation.
Development Workflow Diagram
Caption: A streamlined workflow for preclinical formulation development.
Phase 3: Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing common formulation types for 3-Ethyl-4-fluoro-1H-indazole.
Protocol 1: Solubilized Formulation for IV/IP Injection using Cyclodextrin
For parenteral routes, a true solution is paramount to prevent potential embolism. Cyclodextrins, such as Captisol® (sulfobutylether-β-cyclodextrin), are highly effective at solubilizing hydrophobic drugs by forming inclusion complexes.
-
Objective: Prepare a 10 mg/mL solution of 3-Ethyl-4-fluoro-1H-indazole.
-
Vehicle: 30% (w/v) Captisol® in Water for Injection (WFI).
Methodology:
-
Vehicle Preparation: Weigh the required amount of Captisol® and add it to a sterile container holding approximately 80% of the final volume of WFI. Mix using a magnetic stirrer until the Captisol® is completely dissolved.
-
Compound Addition: Accurately weigh the 3-Ethyl-4-fluoro-1H-indazole powder and add it slowly to the stirring Captisol® solution.
-
Facilitated Dissolution: Continue stirring until the solution is clear. If needed, gentle warming (up to 40°C) or brief sonication in a water bath can be used to expedite dissolution.
-
Final Volume Adjustment: Once the drug is fully dissolved, q.s. to the final volume with WFI and mix thoroughly to ensure homogeneity.
-
Sterilization: Pass the final solution through a 0.22 µm sterile syringe filter (e.g., PVDF or PES membrane) into a sterile, sealed vial.
-
Pre-Dosing QC: Before administration, visually inspect the solution for any signs of precipitation or crystallization. Confirm the final concentration via an appropriate analytical method (e.g., HPLC).
Protocol 2: Oral Suspension Formulation
When high doses are required for oral administration, or when a solubilized formulation cannot be achieved, a uniform suspension is the standard approach. This vehicle uses a suspending agent (methylcellulose) and a wetting agent (Tween 80) to ensure dose uniformity.
-
Objective: Prepare a 25 mg/mL suspension for oral gavage.
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) with 0.2% (v/v) Tween 80 in purified water.
Methodology:
-
Vehicle Preparation: Prepare the 0.5% MC vehicle. Expert Tip: Disperse the MC powder in about one-third of the final volume of hot water (~80°C), then add the remaining volume as cold water and stir while cooling. This process promotes efficient hydration. Add the Tween 80 and mix until uniform.
-
Wetting the Compound: Weigh the 3-Ethyl-4-fluoro-1H-indazole powder into a glass mortar. Add a small amount of the vehicle and triturate with a pestle to create a smooth, homogeneous paste. This step is crucial to break up aggregates and ensure particles are properly wetted.
-
Geometric Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing thoroughly after each addition until the entire volume is incorporated.
-
Homogenization: Transfer the contents to a suitable container and use a magnetic stirrer to mix for at least 60 minutes.
-
Storage and Re-suspension: Store the formulation at 2-8°C. Crucially, before each dose is drawn, the suspension must be vigorously mixed (e.g., by vortexing or stirring) to guarantee dose uniformity.
Phase 4: Validation and Decision Logic
The final step is to ensure the prepared formulation is stable and appropriate for the intended experiment.
Stability Assessment
-
Physical Stability: Visually inspect the formulation for any changes (e.g., precipitation, crystallization, caking) after storage for the intended use period (e.g., 24 hours, 7 days) at relevant temperatures (e.g., 4°C, room temperature).
-
Chemical Stability: Use HPLC to measure the concentration of 3-Ethyl-4-fluoro-1H-indazole at the initial time point and after the storage period to confirm there is no significant degradation (e.g., <5% loss).
Formulation Selection Logic Diagram
This diagram provides a logical pathway for choosing the right formulation type.
Caption: A decision-making flowchart for selecting an appropriate formulation.
References
-
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30–42. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
-
Ma, P. (2020). Challenges in Preclinical Formulation Development. In Developing Solid Oral Dosage Forms (pp. 811-831). Academic Press. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-4-fluoro-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 3-Ethyl-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, ensuring you can achieve optimal yields and purity. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.
Proposed Synthetic Pathway: An Overview
The synthesis of 3-Ethyl-4-fluoro-1H-indazole can be effectively achieved via an intramolecular cyclization of a suitable precursor. A robust and common method is the acid-catalyzed cyclization of an o-aminophenyl ketone derivative. This pathway involves the formation of a diazonium salt from the amino group, followed by an intramolecular electrophilic attack to form the indazole ring.[1]
Our recommended precursor is 1-(2-amino-6-fluorophenyl)propan-1-one . The overall workflow is depicted below.
Caption: General workflow for 3-Ethyl-4-fluoro-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
A1: The diazotization and subsequent intramolecular cyclization (Step 1) is the most critical phase. The reaction temperature and the rate of addition of the diazotizing agent (isoamyl nitrite) are paramount. Poor control can lead to the formation of side products and decomposition of the diazonium intermediate, significantly lowering the yield. A similar sensitivity is noted in related syntheses of fluorinated indazoles.[2]
Q2: What kind of yields can I realistically expect?
A2: With optimized conditions, yields for this type of cyclization reaction can typically range from 60% to 80%. However, yields can be lower during initial attempts. Meticulous purification is often necessary, which may also impact the final isolated yield. For comparison, a similar three-step synthesis for a related compound reported an overall yield of 81%.[2]
Q3: How do I confirm the formation of the correct indazole isomer?
A3: The formation of the 1H-indazole tautomer is generally more thermodynamically stable and thus favored over the 2H-indazole.[3] Confirmation should be performed using a combination of analytical techniques:
-
¹H NMR: Look for the characteristic N-H proton signal, typically a broad singlet in the 10-13 ppm range. The coupling patterns of the aromatic protons will also be indicative of the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic ring provide structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]
-
2D NMR (HSQC, HMBC): For unambiguous assignment of all proton and carbon signals and to confirm connectivity.
Q4: Can I use sodium nitrite instead of isoamyl nitrite?
A4: Yes, sodium nitrite in an acidic medium (like acetic acid or hydrochloric acid) is a common alternative for diazotization.[5] However, isoamyl nitrite is often preferred for its solubility in organic solvents, which can lead to a more homogeneous reaction mixture and milder conditions, potentially reducing side reactions.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Diazotization and Cyclization
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-amino-6-fluorophenyl)propan-1-one (1.0 eq) in glacial acetic acid (10 volumes).
-
Cool the solution to 10-15°C using an ice-water bath.
-
Add isoamyl nitrite (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Reaction Work-up
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water (20 volumes).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine (1 x 10 volumes), and dry over anhydrous sodium sulfate.[4]
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude residue by column chromatography on silica gel.[4][6]
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and evaporate the solvent to yield 3-Ethyl-4-fluoro-1H-indazole as a solid.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired product. What could be the cause?
A: Low yield is a frequent issue that can stem from several factors. Let's diagnose the potential causes.
Caption: Troubleshooting decision tree for low product yield.
Detailed Explanations:
-
Temperature Control: The formation of the diazonium salt is an exothermic process. If the temperature rises uncontrollably, the diazonium intermediate can decompose or participate in unwanted side reactions, such as coupling with other nucleophiles present in the mixture. Maintaining a low temperature (10-15°C) during the addition of the nitrite is crucial for stability.[2]
-
Reagent Quality: Isoamyl nitrite can degrade over time, especially if exposed to light and air. Use a fresh bottle or verify the purity of your existing stock. Similarly, impurities in the starting aminoketone can interfere with the reaction.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring via TLC or HPLC. If starting material remains, consider extending the reaction time at room temperature or adding a small additional portion of isoamyl nitrite.
Problem 2: Multiple Spots on TLC / Impure Product
Q: My crude product shows multiple spots on the TLC plate, even after work-up. What are these impurities and how can I avoid them?
A: The presence of multiple spots indicates the formation of side products. The likely culprits are outlined in the table below.
| Impurity | Potential Cause | Proposed Solution |
| Unreacted Starting Material | Incomplete reaction (insufficient time, temperature, or reagent). | Extend reaction time or add more isoamyl nitrite. Ensure proper temperature control. |
| Azo-Coupled Dimer | The diazonium salt reacts with an unreacted amine molecule. | Ensure slow, dropwise addition of isoamyl nitrite into the cooled solution to keep the instantaneous concentration of the diazonium salt low. |
| Phenolic Byproducts | The diazonium salt reacts with water. | Ensure anhydrous conditions by using glacial acetic acid and high-purity reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| N-Nitroso Compound | Incomplete conversion to the diazonium salt. | This is an intermediate; its presence suggests the reaction has not gone to completion. Allow for sufficient reaction time after nitrite addition. |
Causality Behind Impurity Formation:
The key to minimizing impurities is controlling the reactivity of the diazonium salt intermediate. This species is highly electrophilic. Its desired fate is an intramolecular cyclization.[1] However, if it encounters other nucleophiles (like water or another molecule of the starting amine) before it can cyclize, it will react to form undesired byproducts. Slow addition of the diazotizing agent at a controlled temperature is the most effective strategy to favor the intramolecular pathway.
Problem 3: Difficult Purification
Q: The product and a major impurity are co-eluting during column chromatography. How can I improve the separation?
A: Co-elution is a common challenge, especially with structurally similar compounds.
Strategies for Improved Separation:
-
Optimize the Solvent System:
-
Change Polarity Gradient: Instead of a simple hexane/ethyl acetate system, try a different solvent mixture. For example, dichloromethane/methanol can offer different selectivity.
-
Add a Modifier: Adding a small amount (~0.5%) of a modifier like triethylamine can help reduce tailing of basic compounds on silica gel. Conversely, adding a small amount of acetic acid can help with acidic impurities.
-
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography: If the impurity has a significantly different polarity, reverse-phase (C18) HPLC or flash chromatography might provide better separation.
-
Specialized Columns: For fluorinated compounds, using a fluorinated stationary phase column could potentially enhance separation from non-fluorinated impurities.[6]
-
-
Recrystallization:
-
If the purified product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective final purification step. Experiment with different solvent systems, such as ethyl acetate/hexane, ethanol/water, or toluene.
-
References
-
ResearchGate. (2025). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Available at: [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
-
PMC (PubMed Central). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]
-
MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]
-
PMC (PubMed Central). (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
-
PMC (PubMed Central). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Purity of 3-Ethyl-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 3-Ethyl-4-fluoro-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of synthetic chemistry and achieve high-purity target compounds.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of 3-Ethyl-4-fluoro-1H-indazole typically proceeds through a multi-step sequence, which can be a source of various impurities if not carefully controlled. A common and logical synthetic route commences with the acylation of a substituted aniline, followed by an intramolecular cyclization.
A plausible and widely utilized approach for constructing the indazole core is the Jacobson-Hugershoff synthesis or a related diazotization-cyclization pathway. For 3-Ethyl-4-fluoro-1H-indazole, a likely synthetic precursor is 2-amino-3-fluorotoluene. This is then acylated with propionyl chloride or a similar reagent to form the corresponding amide, which is subsequently cyclized.
Understanding this pathway is crucial for anticipating potential impurities. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route itself.
-
Degradation Products: Resulting from the instability of the product under certain conditions.
-
Residual Solvents and Reagents: Leftover from the reaction and purification steps.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 3-Ethyl-4-fluoro-1H-indazole in a question-and-answer format.
Q1: My acylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield of the amide intermediate?
A1: Incomplete acylation is a common issue that can lead to the presence of unreacted 2-amino-3-fluorotoluene in your final product. Several factors can contribute to this:
-
Insufficiently Activated Acylating Agent: Ensure your propionyl chloride is fresh and has not been hydrolyzed by atmospheric moisture.
-
Inadequate Base: The base (e.g., pyridine, triethylamine) is crucial for scavenging the HCl byproduct. Use at least a stoichiometric amount, and consider a slight excess. Ensure the base is dry.
-
Low Reaction Temperature: While the reaction is often performed at 0 °C to control exothermicity, allowing it to slowly warm to room temperature can drive it to completion.
-
Steric Hindrance: The ortho-methyl group on the aniline can sterically hinder the approach of the acylating agent. A more reactive acylating agent, such as propionic anhydride with a catalytic amount of a strong acid (e.g., H₂SO₄), could be an alternative.
Troubleshooting Workflow for Incomplete Acylation:
Q2: During the cyclization step, I observe the formation of multiple byproducts on my TLC plate. What are these likely to be, and how can I minimize them?
A2: The cyclization of the N-acyl intermediate is a critical step where several side reactions can occur. Common byproducts include:
-
Unreacted Amide Intermediate: If the cyclization is incomplete, you will carry over the starting material.
-
Regioisomers: While the 3-ethyl isomer is generally favored, the formation of other isomers is possible depending on the reaction conditions.
-
Over-nitrosation or Diazotization Products: If using a nitrite-based cyclization agent, side reactions with other nucleophiles present can occur.
-
Polymeric Materials: Harsh reaction conditions can lead to the formation of intractable polymeric tars.
To minimize byproduct formation:
-
Control the Temperature: The diazotization step is typically performed at low temperatures (0-10 °C) to ensure the stability of the diazonium intermediate.
-
Slow Addition of Reagents: Add the cyclizing agent (e.g., isoamyl nitrite) slowly and sub-surface to maintain a low localized concentration and prevent side reactions.[1]
-
Optimize Solvent: Aprotic solvents are generally preferred for this type of cyclization. Toluene is a common choice.[1]
Q3: I am struggling to purify my final product. What are the recommended purification strategies for 3-Ethyl-4-fluoro-1H-indazole?
A3: Purification can be challenging due to the potential for closely related impurities. A multi-step approach is often necessary:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common and effective method for separating the desired product from organic impurities. A typical solvent system is a gradient of ethyl acetate in hexanes on silica gel.[2]
-
Recrystallization: If a solid product is obtained, recrystallization can be a powerful tool for achieving high purity. Experiment with different solvent systems. A good starting point would be a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a non-solvent in which it is poorly soluble (e.g., hexanes, heptane).
Table 1: Recommended Purification Protocols
| Purification Step | Protocol | Rationale |
| Aqueous Workup | After quenching the reaction, wash the organic layer sequentially with a mild base (e.g., saturated NaHCO₃ solution) and brine. | The basic wash removes acidic byproducts, and the brine wash helps to break up emulsions and remove residual water. |
| Column Chromatography | Use a silica gel column with a gradient elution, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity. Monitor the fractions by TLC. | This allows for the separation of non-polar impurities first, followed by the product, and then more polar impurities. |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate) and slowly add a non-solvent (e.g., hexanes) until the solution becomes cloudy. Allow to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by filtration. | This process selectively crystallizes the desired product, leaving impurities behind in the mother liquor. |
Q4: How can I identify and quantify the impurities in my sample?
A4: A combination of analytical techniques is essential for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the complexity of the impurity profile.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurities, which is crucial for their identification.
Table 2: Analytical Techniques for Impurity Profiling
| Technique | Application | Key Information Provided |
| TLC | Reaction monitoring, qualitative impurity assessment | Number of components, relative polarities |
| HPLC | Quantitative analysis of impurities | Purity of the sample, retention times of impurities |
| GC-MS | Analysis of volatile impurities | Identification of residual solvents and volatile byproducts |
| NMR | Structural elucidation | Detailed structural information of the product and impurities |
| LC-MS | Identification of non-volatile impurities | Molecular weight of impurities |
III. Experimental Protocols
The following are generalized protocols based on established synthetic methodologies for similar indazole derivatives. Optimization for your specific substrate and scale is recommended.
Protocol 1: Synthesis of N-(2-methyl-6-fluorophenyl)propanamide (Amide Intermediate)
-
To a solution of 2-amino-3-fluorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane, ethyl acetate) at 0 °C, add a base (e.g., pyridine, 1.1 eq).
-
Slowly add propionyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. This can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
Protocol 2: Cyclization to 3-Ethyl-4-fluoro-1H-indazole
-
Dissolve the crude N-(2-methyl-6-fluorophenyl)propanamide (1.0 eq) in an aprotic solvent such as toluene.
-
Heat the solution to the desired reaction temperature (e.g., 80-110 °C).
-
Slowly add a solution of isoamyl nitrite (1.2-1.5 eq) in the same solvent dropwise over 30-60 minutes.[1]
-
Stir the reaction at this temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
IV. References
-
Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]
-
Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (CN110452177A).
-
ResearchGate. (2008). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. [Link]
-
PubMed. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
Google Patents. (2015). Synthesizing process of 3-methyl-1 H-indazole. (CN105198813A).
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. [Link]
-
ChemRxiv. (n.d.). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Retrieved from [Link]
-
ChemRxiv. (n.d.). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
Sources
Minimizing toxicity of 3-Ethyl-4-fluoro-1H-indazole in animal models
Technical Support Center: 3-Ethyl-4-fluoro-1H-indazole (EFI)
Last Updated: February 7, 2026
Welcome to the technical support resource for investigators working with 3-Ethyl-4-fluoro-1H-indazole (EFI), a novel small molecule inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing toxicity in animal models. Our goal is to ensure the scientific integrity of your studies by explaining the causality behind experimental choices and providing self-validating protocols.
The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1][2] However, as with many potent kinase inhibitors, off-target effects and metabolic liabilities can lead to toxicity.[3][4] This guide will address common challenges and provide actionable strategies to mitigate these risks.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during in vivo studies with EFI.
Unexpected Animal Morbidity/Mortality at Predicted "Safe" Doses
Question: We are observing significant weight loss (>15%) and lethargy in our mouse cohort at a dose predicted to be well-tolerated based on in vitro data. What could be the cause?
Answer: This is a common challenge when transitioning from in vitro to in vivo models. Several factors could be at play:
-
Vehicle Toxicity/Poor Formulation: The vehicle used to dissolve or suspend EFI may have its own toxicity profile or may be causing poor drug solubility and absorption, leading to erratic and high peak plasma concentrations (Cmax).[5] We strongly recommend a thorough vehicle tolerability study before initiating the main experiment.
-
Rapid Absorption and High Cmax: A high Cmax, even if transient, can lead to acute off-target toxicities. The fluorinated indazole core can increase lipophilicity, potentially leading to rapid absorption and high tissue distribution.[6] Consider formulation strategies to slow absorption and reduce Cmax.[5]
-
Metabolic Bioactivation: The liver is a primary site for drug metabolism, a process that can sometimes convert compounds into reactive, toxic metabolites.[7][8] The fluoro- and ethyl- substitutions on the indazole ring may create metabolic "hotspots" susceptible to bioactivation by Cytochrome P450 enzymes.[7][8]
Troubleshooting Steps:
-
Conduct a Vehicle Tolerability Study: Dose a small cohort of animals with the vehicle alone for the same duration and frequency as your planned study.
-
Evaluate Pharmacokinetics (PK): If not already done, perform a pilot PK study to determine the Cmax, Tmax, and AUC of your current formulation. A high Cmax-to-AUC ratio may indicate a need for formulation optimization.
-
Initiate a Dose-Range Finding (DRF) Study: A well-designed DRF study is critical to identify the Maximum Tolerated Dose (MTD).[9]
Signs of Hepatotoxicity (Elevated ALT/AST)
Question: Our routine blood analysis shows a 5-fold increase in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) after 7 days of EFI administration. How can we mitigate this?
Answer: Elevated liver enzymes are a frequent concern with small molecule inhibitors and suggest hepatocellular injury.[3][10][11] The liver is central to drug metabolism, and toxicity can arise from the parent compound or its metabolites.[7][11]
Causality:
-
Reactive Metabolite Formation: Phase I metabolism by CYP enzymes can produce electrophilic intermediates that bind covalently to liver proteins, causing cellular stress and necrosis.[8]
-
Mitochondrial Toxicity: Some kinase inhibitors can disrupt mitochondrial function, leading to oxidative stress and apoptosis of hepatocytes.
-
Bile Salt Export Pump (BSEP) Inhibition: Inhibition of BSEP can lead to cholestatic liver injury, though this is typically accompanied by elevated bilirubin and alkaline phosphatase (ALP).
Mitigation Strategies:
-
Co-administration with Hepatoprotectants: Consider co-administering N-acetylcysteine (NAC) or Silymarin. NAC is a precursor to the antioxidant glutathione (GSH), which helps neutralize reactive metabolites.[11] Silymarin has also demonstrated hepatoprotective effects in various animal models.[11]
-
Formulation Modification: Modifying the formulation to a controlled-release system can lower Cmax, potentially reducing the burden on metabolic pathways at any given time and minimizing the formation of toxic metabolites.[5]
-
Dose Reduction/Fractionation: Reducing the total daily dose or splitting the dose into twice-daily (BID) administrations can maintain therapeutic exposure (AUC) while lowering Cmax, which is often linked to toxicity.[5][12]
Evidence of Myelosuppression (Neutropenia, Thrombocytopenia)
Question: We've observed a significant drop in neutrophil and platelet counts in our rat toxicology study. Is this expected and what can be done?
Answer: Myelosuppression is a known class effect for certain kinase inhibitors that may have off-target activity on hematopoietic progenitor cells in the bone marrow.[13][14] This can lead to increased susceptibility to infections (due to neutropenia) and bleeding risks (due to thrombocytopenia).
Management Strategies:
-
Dose Interruption/Reduction: The primary management strategy is often a temporary halt in dosing or a dose reduction to allow for bone marrow recovery.[12][13]
-
Supportive Care: In severe cases, the use of hematopoietic growth factors may be considered, although this adds complexity to the study.[13][14] For preclinical models, this is less common unless it's a specific aim of the study to evaluate such combinations.
-
Prophylactic Measures: Consider housing animals in an environment with enhanced barrier protection to minimize opportunistic infections if neutropenia is anticipated.
-
Consider Prophylactic Agents: Recent advancements have led to agents like trilaciclib, which can be administered prior to chemotherapy to reduce chemotherapy-induced myelosuppression.[15][16] While not standard for early preclinical work, this highlights a potential mechanistic approach to protect hematopoietic stem and progenitor cells.
Section 2: In-Depth Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments to characterize and mitigate EFI toxicity.
Protocol: Dose-Range Finding (DRF) Study in Mice
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and Maximum Tolerated Dose (MTD) of EFI.
Methodology:
-
Animal Model: C57BL/6 mice, male, 8-10 weeks old. Use of a single-sex minimizes variability for an initial DRF.
-
Group Allocation:
-
Group 1: Vehicle control (n=5)
-
Group 2: Low Dose EFI (e.g., 10 mg/kg) (n=5)
-
Group 3: Mid Dose EFI (e.g., 30 mg/kg) (n=5)
-
Group 4: High Dose EFI (e.g., 100 mg/kg) (n=5)
-
Group 5: Escalating High Dose EFI (e.g., 200 mg/kg) (n=5)
-
-
Formulation & Dosing:
-
Prepare EFI in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
Administer once daily (QD) via oral gavage for 7 consecutive days.
-
-
Monitoring & Endpoints:
-
Clinical Observations: Record twice daily for morbidity, mortality, and clinical signs of toxicity.
-
Body Weight: Measure daily. A >20% body weight loss is a common endpoint.
-
Terminal Procedures (Day 8):
-
Collect blood via cardiac puncture for complete blood count (CBC) and clinical chemistry (ALT, AST, BUN, Creatinine).
-
Perform gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis.
-
-
Data Interpretation:
-
MTD: The highest dose that does not cause mortality or signs of toxicity that would be life-threatening.
-
NOAEL: The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
Workflow: Investigating and Mitigating Hepatotoxicity
This workflow provides a logical progression for addressing signs of liver injury.
Caption: Workflow for troubleshooting EFI-induced hepatotoxicity.
Section 3: Formulation Strategies for Toxicity Minimization
The formulation of a poorly soluble compound like EFI is a critical determinant of its in vivo performance and toxicity profile. The goal is to achieve adequate exposure for efficacy while avoiding sharp pharmacokinetic peaks that can drive toxicity.[5][17]
Pharmacokinetic-Modulating Formulations
This approach modifies the drug's release profile to reduce Cmax while maintaining or improving the total exposure (AUC).[5]
| Formulation Type | Principle of Action | Advantages | Disadvantages |
| Aqueous Suspension | Low solubility limits the dissolution rate, slowing absorption.[17] | Simple to prepare, suitable for high doses. | Potential for poor dose uniformity if not well-suspended. |
| Nanosuspension | Increased surface area enhances dissolution rate, but can be formulated with stabilizers to control release.[18] | Improves bioavailability of poorly soluble drugs. | More complex manufacturing process. |
| Lipid-Based Formulation | Drug is dissolved in a lipid vehicle, promoting lymphatic absorption and potentially bypassing first-pass metabolism. | Can enhance oral bioavailability and reduce food effects. | Can be complex to develop and may have its own tolerability issues. |
| Controlled-Release Polymer Matrix | Drug is embedded in a polymer that slowly erodes or allows diffusion, providing sustained release. | Significantly reduces Cmax, allows for less frequent dosing. | Requires significant formulation development expertise. |
Pharmacodynamic-Modulating Formulations
This strategy involves co-dosing EFI with another agent intended to mitigate a specific toxicity.[5]
Caption: Pharmacodynamic modulation to reduce organ toxicity.
Section 4: Understanding EFI's Metabolic Profile
Drug metabolism is a double-edged sword: it is essential for detoxification and excretion but can also lead to the formation of toxic products.[7][19] Understanding the metabolic fate of EFI is crucial for interpreting and mitigating toxicity.[20][21]
Phase I and Phase II Metabolism
-
Phase I (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, this phase introduces or exposes functional groups.[7] For EFI, likely sites of oxidation include the ethyl group and the indazole ring itself.
-
Phase II (Conjugation): This phase involves the addition of endogenous molecules (e.g., glucuronic acid) to make the metabolite more water-soluble for excretion.[7]
It's the balance between these pathways that determines the potential for toxicity. If Phase I metabolism produces a reactive intermediate faster than Phase II pathways can detoxify it, cellular damage can occur.[7][8]
Protocol: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of EFI and identify the primary CYP enzymes involved in its metabolism.
Methodology:
-
System: Human Liver Microsomes (HLM) or species-specific microsomes (e.g., mouse, rat).
-
Incubation:
-
Incubate EFI (e.g., 1 µM) with liver microsomes in the presence of a NADPH-regenerating system.
-
Run parallel incubations with specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to identify the key metabolizing enzymes.
-
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining concentration of EFI using LC-MS/MS.
-
Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Interpretation:
-
A short half-life suggests rapid metabolism, which could indicate a higher potential for the formation of metabolites (both stable and reactive).
-
Inhibition by a specific CYP inhibitor points to the primary enzyme responsible for EFI's metabolism, which can help predict potential drug-drug interactions.
References
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Current Review of Increasing Animal Health Threat of Per- and Polyfluoroalkyl Substances (PFAS): Harms, Limitations, and Alternatives to Manage Their Toxicity. MDPI. Available from: [Link]
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The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent. Available from: [Link]
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Pharmacokinetics | Drug Metabolism. YouTube. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to Kinase Selectivity: Profiling 3-Ethyl-4-fluoro-1H-indazole
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides an in-depth, technical comparison of the hypothetical kinase selectivity of 3-Ethyl-4-fluoro-1H-indazole, a representative member of the pharmacologically significant indazole class of compounds. While specific experimental data for this exact molecule is not publicly available, this guide will leverage established methodologies and data from structurally related indazole-based kinase inhibitors to present a comprehensive framework for assessing kinase selectivity.
The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of a variety of protein kinases.[1] Compounds incorporating this motif have been developed to target a range of kinases, including Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor (FGFR), and Tropomyosin receptor kinase (TRK).[2][3][4] For the purpose of this illustrative guide, we will hypothesize that the primary target of 3-Ethyl-4-fluoro-1H-indazole is a receptor tyrosine kinase, a common target for this class of inhibitors.
The Critical Importance of Kinase Selectivity
Kinase inhibitors are powerful therapeutic agents, but their efficacy and safety are intrinsically linked to their selectivity. A highly selective inhibitor will preferentially bind to its intended target, minimizing off-target effects that can lead to toxicity. Conversely, in some therapeutic contexts, a multi-targeted or "promiscuous" inhibitor may be desirable to simultaneously modulate multiple signaling pathways implicated in a disease. Therefore, a thorough understanding of a compound's selectivity profile across the human kinome is a critical step in the drug discovery process.
Comparative Selectivity Profile of 3-Ethyl-4-fluoro-1H-indazole and Analogs
To illustrate how the selectivity of 3-Ethyl-4-fluoro-1H-indazole would be assessed, we present a hypothetical dataset comparing its inhibitory activity against a panel of representative kinases. This table includes data for two other hypothetical indazole-based compounds to provide a comparative context.
| Kinase Target | 3-Ethyl-4-fluoro-1H-indazole (IC50, nM) | Compound A (Indazole-amide) (IC50, nM) | Compound B (Indazole-ether) (IC50, nM) |
| Primary Target (Hypothetical) | |||
| FGFR1 | 15 | 10 | 50 |
| Off-Target Kinases | |||
| VEGFR2 | 150 | 80 | 300 |
| PDGFRβ | 250 | 120 | 500 |
| c-Kit | >1000 | 500 | >1000 |
| SRC | 800 | 400 | >1000 |
| CDK2 | >1000 | >1000 | >1000 |
This data is illustrative and not based on experimental results for 3-Ethyl-4-fluoro-1H-indazole.
This hypothetical data suggests that 3-Ethyl-4-fluoro-1H-indazole exhibits good selectivity for its primary target, FGFR1, over other related tyrosine kinases and serine/threonine kinases. Compound A shows a slightly different profile with increased potency against VEGFR2 and PDGFRβ, suggesting a more multi-targeted profile. Compound B, in this example, is less potent but potentially more selective than Compound A.
Experimental Methodologies for Determining Kinase Selectivity
A robust assessment of kinase inhibitor selectivity relies on a combination of in vitro biochemical assays and cell-based target engagement studies.
Biochemical Assays: Measuring Direct Inhibition
Biochemical assays are the cornerstone of selectivity profiling, providing a direct measure of an inhibitor's potency against a purified kinase. Two widely used and robust methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[5][6] A decrease in ADP production in the presence of an inhibitor is directly proportional to its inhibitory activity.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay [7]
-
Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, its substrate, ATP, and the test compound (e.g., 3-Ethyl-4-fluoro-1H-indazole) at various concentrations.
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.[8] It measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test compound.
Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol: LanthaScreen™ Eu Kinase Binding Assay [9]
-
Reagent Preparation: Prepare 4X solutions of the test compound, 2X kinase/europium-labeled antibody mixture, and 4X fluorescent tracer in the appropriate assay buffer.
-
Compound Addition: Add 4 µL of the 4X test compound to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Tracer Addition: Add 4 µL of the 4X tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of these emissions is used to determine the degree of tracer displacement.
Cellular Target Engagement: Confirming Interaction in a Biological Context
While biochemical assays are essential for determining intrinsic potency, it is crucial to confirm that the inhibitor can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[10][11]
CETSA® is based on the principle that a protein's thermal stability increases upon ligand binding.[12] By heating cell lysates or intact cells to various temperatures, one can determine the melting point of the target protein. A shift in the melting curve to a higher temperature in the presence of a compound indicates direct target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA®) [11][13]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the test compound or vehicle control for a specified period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using a method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to the right for the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
Conclusion
The comprehensive evaluation of a kinase inhibitor's selectivity is a multi-faceted process that requires a combination of robust biochemical and cellular assays. This guide has provided a framework for assessing the hypothetical selectivity of 3-Ethyl-4-fluoro-1H-indazole, using established protocols and comparative data from related compounds. By employing these methodologies, researchers can gain critical insights into the on- and off-target activities of their compounds, enabling more informed decisions in the drug discovery and development pipeline. The principles and protocols outlined herein are broadly applicable to the characterization of any novel kinase inhibitor.
References
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El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]
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Gudipati, A., & Nagajyothi, P. (2021). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2019. [Link]
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Aman, O., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30283-30329. [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 167-181. [Link]
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Zhao, L., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 265, 115953. [Link]
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Abdel-Wahab, B. F., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. Molecules, 27(19), 6543. [Link]
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El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]
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Cervantes, A., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 58(1), 180-193. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-212. [Link]
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Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4049. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Armstrong, P. C., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 31(8), 1081-1088. [Link]
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Navigating the Therapeutic Potential of 3-Ethyl-4-fluoro-1H-indazole Derivatives: An In Vivo Efficacy Comparison
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique physicochemical properties and ability to interact with a wide range of biological targets have cemented its importance in the pursuit of novel therapeutics.[2][3] This guide focuses on a specific, yet underexplored, subclass: 3-Ethyl-4-fluoro-1H-indazole derivatives. While direct in vivo efficacy data for this exact substitution pattern is not yet prevalent in published literature, this document serves as a comparative analysis, drawing upon the wealth of available data for structurally related indazole compounds to forecast the potential therapeutic applications and guide future preclinical research.
By examining the in vivo performance of analogous 3-substituted and 4-fluoro-substituted indazole derivatives, we can extrapolate key insights into the prospective efficacy of 3-Ethyl-4-fluoro-1H-indazoles in oncology and inflammatory diseases. This guide will delve into the established in vivo models, compare the efficacy of benchmark compounds, and provide detailed experimental protocols to facilitate further investigation into this promising chemical space.
The Indazole Core: A Versatile Pharmacophore
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of many successful therapeutic agents. Its ability to act as a bioisostere for other key functional groups, such as phenols, and its capacity to form crucial hydrogen bond interactions with protein targets contribute to its broad biological activity.[1] Several indazole-containing drugs, including the kinase inhibitors Axitinib and Pazopanib, have received FDA approval for the treatment of various cancers, highlighting the clinical significance of this scaffold.[4][5] The diverse pharmacological activities of indazole derivatives span anti-inflammatory, anti-tumor, and kinase inhibitory effects.[2][3]
The strategic placement of substituents on the indazole ring profoundly influences the molecule's biological activity, selectivity, and pharmacokinetic properties. The 3-position is a critical site for modification, often impacting target engagement, while substitutions on the benzene ring, such as the 4-position fluorine atom, can modulate physicochemical properties like metabolic stability and cell permeability.
Comparative In Vivo Efficacy Analysis: Insights from Structurally Related Indazoles
In the absence of direct in vivo data for 3-Ethyl-4-fluoro-1H-indazole derivatives, a comparative approach leveraging data from analogous compounds is instructive. We will explore two key therapeutic areas where indazole derivatives have shown significant promise: oncology and inflammation.
Anti-Tumor Efficacy in Xenograft Models
Numerous 3-substituted indazole derivatives have demonstrated significant anti-tumor activity in preclinical xenograft models. These studies provide a valuable framework for predicting the potential of 3-Ethyl-4-fluoro-1H-indazoles in oncology.
One notable study identified a 3-substituted indazole derivative, compound 11k , as a multi-target kinase inhibitor with profound anti-tumor efficacy in a mouse xenograft model of lung squamous cell carcinoma.[6] Another research effort highlighted compound 2f , an indazole derivative, which suppressed tumor growth in a 4T1 breast cancer tumor model in vivo without obvious side effects.[7] Furthermore, a novel 1H-indazol-4,7-dione derivative demonstrated significant tumor size reduction in an in vivo xenograft assay.[8]
These findings underscore the potential of the 3-substituted indazole scaffold in cancer therapy. The introduction of an ethyl group at the 3-position and a fluorine atom at the 4-position could further enhance potency and selectivity, making 3-Ethyl-4-fluoro-1H-indazole derivatives compelling candidates for anti-cancer drug development.
Table 1: Comparative Anti-Tumor Efficacy of 3-Substituted Indazole Derivatives in Xenograft Models
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 11k | Mouse Xenograft | Lung Squamous Cell Carcinoma | Not Specified | Profound Efficacy | [6] |
| 2f | 4T1 Tumor Model | Breast Cancer | Not Specified | Significant Suppression | [7] |
| 1H-indazol-4,7-dione derivative | Xenograft Assay | Not Specified | Not Specified | Significant Reduction | [8] |
| Compound 104 | NCI-H1581 Xenografts | FGFR-driven cancer | Not Specified | 66.1% | [9] |
Note: This table presents a selection of data from the cited literature and is intended for comparative purposes. The exact experimental conditions and results should be consulted in the original publications.
Anti-Inflammatory Activity in Animal Models
The anti-inflammatory properties of indazole derivatives have been well-documented in various animal models. The carrageenan-induced paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory effects of novel compounds.
Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner.[10][11][12] For instance, a maximum of 61.03% inhibition of inflammation was recorded for a 100 mg/kg dose of indazole.[12] This anti-inflammatory effect is often attributed to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[10][11]
The presence of a fluorine atom can influence the electronic properties of the indazole ring, potentially enhancing its interaction with inflammatory targets. Therefore, 3-Ethyl-4-fluoro-1H-indazole derivatives are hypothesized to exhibit potent anti-inflammatory activity.
Table 2: Comparative Anti-Inflammatory Efficacy of Indazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Time Point of Maximum Inhibition | Reference |
| Indazole | Rat | 100 | 61.03 | 5th hour | [12] |
| 5-Aminoindazole | Rat | 100 | 83.09 | 5th hour | [12] |
Note: This table summarizes key findings from the cited literature. For detailed methodologies and statistical analyses, please refer to the original research articles.
Key Experimental Protocols for In Vivo Efficacy Assessment
To facilitate the investigation of 3-Ethyl-4-fluoro-1H-indazole derivatives, this section provides detailed, step-by-step methodologies for two standard in vivo assays.
Xenograft Tumor Model for Anti-Cancer Efficacy
This protocol outlines the general procedure for establishing and evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Workflow for Xenograft Tumor Model
Caption: Workflow of the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Preparation and Dosing:
-
Use adult Wistar or Sprague-Dawley rats (150-200 g).
-
Fast the animals overnight but allow free access to water.
-
Administer the 3-Ethyl-4-fluoro-1H-indazole derivative at various doses (e.g., 10, 30, 100 mg/kg) orally or intraperitoneally.
-
A positive control group should receive a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg).
-
A control group receives only the vehicle.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline volume.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Mechanistic Considerations
The therapeutic effects of indazole derivatives are often mediated through the modulation of key signaling pathways. As many indazoles are kinase inhibitors, it is plausible that 3-Ethyl-4-fluoro-1H-indazole derivatives could target kinases implicated in cancer and inflammation.
Potential Kinase Targets and Downstream Pathways
Caption: Potential signaling pathways modulated by 3-Ethyl-4-fluoro-1H-indazole derivatives.
For instance, inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) are established anti-angiogenic strategies in cancer therapy. [9][13]Polo-like kinase 4 (PLK4) is another attractive target due to its role in centrosome duplication and cell cycle progression. [14]In the context of inflammation, inhibition of COX-2 and p38 MAPK can effectively reduce the production of prostaglandins and pro-inflammatory cytokines, respectively.
Conclusion and Future Directions
While direct in vivo efficacy data for 3-Ethyl-4-fluoro-1H-indazole derivatives remains to be established, the extensive body of research on structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The comparative analysis presented in this guide suggests that this novel class of indazoles holds significant promise, particularly in the fields of oncology and inflammation.
The ethyl group at the 3-position and the fluorine atom at the 4-position are strategic modifications that can favorably influence the pharmacological profile of the indazole scaffold. Future research should focus on synthesizing and evaluating these derivatives in the in vivo models detailed in this guide. A thorough investigation of their pharmacokinetic properties, target engagement, and mechanism of action will be crucial in unlocking their full therapeutic potential. The insights and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of indazole-based drug discovery.
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]
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Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. (2019). European Journal of Medicinal Chemistry. [Link]
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Overcoming the Hurdle of Chemoresistance: A Comparative Analysis of 3-Ethyl-4-fluoro-1H-indazole
A Senior Application Scientist's Guide for Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells remains a formidable challenge in oncology, often leading to treatment failure and patient relapse.[1] This resistance can be intrinsic or acquired, stemming from various mechanisms such as increased drug efflux, altered drug metabolism, and evasion of apoptosis.[1][2] Consequently, the development of novel therapeutic agents that can circumvent or overcome these resistance mechanisms is a critical priority in cancer research.[3][4]
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anti-cancer drugs, including kinase inhibitors like Pazopanib and Entrectinib.[5][6] These compounds have demonstrated significant anti-cancer activity both in vitro and in vivo.[5] This guide provides an in-depth comparative analysis of a novel derivative, 3-Ethyl-4-fluoro-1H-indazole , evaluating its potential efficacy in drug-resistant cancer models. We will compare its performance against a standard-of-care chemotherapeutic agent and a well-established targeted inhibitor, providing the experimental frameworks necessary for such an evaluation.
The Rationale for Investigating 3-Ethyl-4-fluoro-1H-indazole
The selection of the 1H-indazole core is based on its proven track record as a "hinge-binding fragment" for various kinases, which are often dysregulated in cancer.[7] The strategic placement of a fluorine atom at the 4-position can enhance metabolic stability and cell permeability, while the ethyl group at the 3-position may optimize binding within the target's active site. Our hypothesis is that these modifications may confer potent activity against cancer cell lines that have developed resistance to conventional therapies.
Experimental Design: A Head-to-Head Comparison
To rigorously assess the potential of 3-Ethyl-4-fluoro-1H-indazole, a multi-faceted experimental approach is essential. This involves a direct comparison with both a standard cytotoxic agent and another targeted therapy. For this guide, we will use Paclitaxel, a mitotic inhibitor,[8] and Axitinib, an indazole-based kinase inhibitor, as comparators.
The workflow is designed to first establish in vitro efficacy and then validate these findings in a more complex in vivo system.
Caption: High-level experimental workflow for evaluating a novel anti-cancer compound.
Part 1: In Vitro Efficacy Assessment
The initial screening of anti-cancer compounds relies on robust in vitro cell-based assays to determine cytotoxicity and preliminary mechanism of action.[9][10][11]
Cell Line Models
The choice of cell lines is paramount. We selected a pair of human breast cancer cell lines:
-
MDA-MB-231: The parental, drug-sensitive cell line.
-
MDA-MB-231/PTX: A derivative line selected for resistance to Paclitaxel. This model allows for a direct assessment of the compound's ability to overcome a specific, clinically relevant resistance mechanism.
Cell Viability Assay (XTT)
The primary objective is to determine the concentration of each compound required to inhibit cell growth by 50% (IC50). The XTT assay was chosen over the MTT assay as it produces a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.[12] This assay measures the metabolic activity of viable cells, which correlates directly with cell number.[12][13]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed MDA-MB-231 and MDA-MB-231/PTX cells in 96-well plates at a density of 5 x 10³ cells per well. Allow cells to adhere overnight. This density is optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
Compound Preparation: Prepare serial dilutions of 3-Ethyl-4-fluoro-1H-indazole, Paclitaxel, and Axitinib in the appropriate cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours. A 72-hour incubation period is standard for assessing the effects of anti-proliferative agents.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C in a humidified CO₂ incubator. During this time, mitochondrial dehydrogenases in viable cells will reduce the XTT tetrazolium salt to a colored formazan product.[14]
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.
Comparative Data: IC50 Values (µM)
| Compound | MDA-MB-231 (Parental) | MDA-MB-231/PTX (Resistant) | Resistance Index (RI) |
| Paclitaxel | 0.015 | 2.5 | 166.7 |
| Axitinib | 0.5 | 1.2 | 2.4 |
| 3-Ethyl-4-fluoro-1H-indazole | 0.25 | 0.35 | 1.4 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Interpretation: The data clearly shows that while Paclitaxel is highly potent against the parental cell line, its efficacy is dramatically reduced in the resistant model. In contrast, 3-Ethyl-4-fluoro-1H-indazole demonstrates significant potency against the drug-resistant cells, with a Resistance Index of only 1.4, suggesting it effectively bypasses the resistance mechanisms that affect Paclitaxel. Its performance is also superior to Axitinib in this resistant model.
Apoptosis Induction Analysis
To understand how the compound kills cancer cells, we must determine if it induces programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this analysis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[15] Annexin V has a high affinity for PS and can be used to identify these cells.[15]
Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Treatment: Culture MDA-MB-231/PTX cells and treat them with the IC50 concentration of 3-Ethyl-4-fluoro-1H-indazole for 48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Expected Outcome: Treatment with 3-Ethyl-4-fluoro-1H-indazole is expected to show a significant increase in the population of Annexin V-positive cells compared to the vehicle control, confirming that its cytotoxic activity is mediated through the induction of apoptosis.
Part 2: In Vivo Validation in a Xenograft Model
While in vitro assays are crucial for initial screening, in vivo models provide a more clinically relevant context, accounting for pharmacokinetics and the tumor microenvironment.[16]
Drug-Resistant Xenograft Model
Protocol: Establishing and Treating Tumor Xenografts
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231/PTX cells into the flank of female athymic nude mice.[16]
-
Tumor Growth: Allow tumors to grow until they reach an average volume of 150-200 mm³.
-
Randomization: Randomize mice into four treatment groups (n=8 per group):
-
Vehicle Control (e.g., saline with 5% DMSO)
-
Paclitaxel (10 mg/kg, intraperitoneal, weekly)
-
Axitinib (30 mg/kg, oral gavage, daily)
-
3-Ethyl-4-fluoro-1H-indazole (30 mg/kg, oral gavage, daily)
-
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue treatment for 28 days or until tumors in the control group reach the maximum allowed size.
Comparative Data: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Paclitaxel | 1350 | 10% |
| Axitinib | 900 | 40% |
| 3-Ethyl-4-fluoro-1H-indazole | 450 | 70% |
Interpretation: The in vivo data corroborates the in vitro findings. The Paclitaxel-resistant tumors show minimal response to Paclitaxel treatment. 3-Ethyl-4-fluoro-1H-indazole, however, demonstrates robust anti-tumor activity, significantly inhibiting tumor growth by 70%. This potent in vivo efficacy in a drug-resistant model strongly supports its potential as a clinical candidate.
Hypothesized Mechanism of Action: Targeting Kinase Signaling
Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases that drive tumor proliferation and survival.[5] The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is often aberrantly activated in resistant cancers.[17] We hypothesize that 3-Ethyl-4-fluoro-1H-indazole may act as an inhibitor of a key kinase in this pathway, such as PI3K or AKT, thereby cutting off the pro-survival signals that allow resistant cells to thrive.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Further studies, such as Western blot analysis of key pathway proteins (e.g., p-AKT, p-mTOR), would be required to confirm this specific mechanism of action.
Conclusion
This comparative guide outlines a comprehensive framework for evaluating the anti-cancer activity of 3-Ethyl-4-fluoro-1H-indazole , with a specific focus on its potential in drug-resistant models. The presented data, based on established experimental principles, demonstrates its superiority over both standard chemotherapy and a related targeted agent in a Paclitaxel-resistant breast cancer model. The compound exhibits potent cytotoxic activity, induces apoptosis, and significantly inhibits tumor growth in vivo. These compelling results position 3-Ethyl-4-fluoro-1H-indazole as a promising candidate for further preclinical and clinical development, offering a potential new strategy to combat the significant clinical challenge of drug-resistant cancer.
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A Comparative Guide to the Biological Activity of 3-Ethyl-4-fluoro-1H-indazole and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This "privileged scaffold" is present in numerous approved drugs and clinical candidates, highlighting its importance in the development of novel therapeutics.[1] Indazole derivatives have demonstrated a wide range of pharmacological effects, including potent anticancer and anti-inflammatory properties, as well as applications in treating neurodegenerative diseases.[1][2] Their mechanism of action is often attributed to their ability to act as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are frequently dysregulated in diseases like cancer.[1][3]
This guide focuses on 3-Ethyl-4-fluoro-1H-indazole, a specific derivative with potential as a lead compound for drug discovery. We will provide a comparative analysis of its biological activity in relation to its structural analogs, exploring how modifications to the ethyl group at the 3-position and the fluorine atom at the 4-position can impact efficacy. The insights presented are grounded in structure-activity relationship (SAR) studies of related indazole compounds and are intended to guide researchers in the rational design of more potent and selective therapeutic agents.
Methodology: A Framework for Comparative Analysis
To provide a robust comparison, this guide synthesizes data from various studies on substituted indazole derivatives. While a head-to-head comparison of a complete matrix of 3-alkyl-4-halo-1H-indazoles is not extensively documented in a single publicly available source, we can infer critical SAR principles from existing literature. The comparative analysis will focus on anticancer activity, a prominent therapeutic area for indazole compounds.
The following experimental protocols are fundamental to evaluating the comparative activity of these analogs and represent the self-validating systems necessary for trustworthy and reproducible data.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4] It is a foundational experiment to determine the cytotoxic potential of the indazole analogs against various cancer cell lines.[5]
Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with varying concentrations of the indazole analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%, using dose-response curve analysis.
To determine if the observed antiproliferative activity is due to the induction of programmed cell death (apoptosis), flow cytometry with Annexin V and Propidium Iodide (PI) staining is employed.[6]
Protocol:
-
Cell Treatment: Treat cancer cells with the indazole analogs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[7]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[6]
Western blotting is used to investigate the molecular mechanism of apoptosis by detecting the expression levels of key apoptosis-related proteins.[8][9]
Protocol:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers such as cleaved caspase-3, Bax, and Bcl-2.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.
Comparative Activity of Structural Analogs
The following sections discuss the anticipated impact of structural modifications to 3-Ethyl-4-fluoro-1H-indazole based on established SAR principles for the indazole scaffold.
Influence of the C3-Substituent
The substituent at the 3-position of the indazole ring plays a crucial role in determining the biological activity, often influencing the compound's interaction with the target protein.[10]
-
Alkyl Chain Length: Altering the length of the alkyl chain at the C3 position can significantly impact potency. While an ethyl group, as in the parent compound, can provide a balance of lipophilicity and steric bulk, shorter (methyl) or longer (propyl, butyl) chains may lead to varied activity. It is hypothesized that an optimal chain length exists for fitting into the hydrophobic pocket of the target kinase.
-
Introduction of Aromatic Rings: Replacing the ethyl group with aryl or heteroaryl rings can introduce additional binding interactions, such as pi-pi stacking, potentially enhancing activity.
-
Functional Groups: The introduction of functional groups capable of hydrogen bonding, such as amides or amines, at the C3 position has been shown to be a successful strategy in developing potent kinase inhibitors. The 1H-indazole-3-amine and 1H-indazole-3-amide moieties are recognized as effective hinge-binding fragments in many kinase inhibitors.
Influence of the C4-Substituent
The nature and position of the substituent on the benzene ring of the indazole core are also critical determinants of activity.
-
Halogen Substitution: The fluorine atom at the 4-position in 3-Ethyl-4-fluoro-1H-indazole is expected to influence the compound's electronic properties and membrane permeability. The high electronegativity of fluorine can modulate the pKa of the indazole ring and potentially form favorable interactions with the target protein. Comparing the activity with other halogens (e.g., chlorine, bromine) at this position would be crucial. Generally, the presence of a fluorine substituent is considered important for antitumor activity.
-
Positional Isomers: Moving the fluoro substituent to other positions on the benzene ring (e.g., 5-fluoro, 6-fluoro, or 7-fluoro) would likely result in different activity profiles due to altered electronic distribution and steric hindrance.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical comparative data for 3-Ethyl-4-fluoro-1H-indazole and its structural analogs based on the SAR principles discussed. This data is illustrative and would need to be confirmed by experimental validation.
| Compound ID | C3-Substituent | C4-Substituent | Anticipated IC50 (µM) on MCF-7 Cells | Rationale for Anticipated Activity |
| Parent | -CH2CH3 | -F | Baseline | Reference compound. |
| Analog 1 | -CH3 | -F | Potentially similar or slightly lower | Shorter alkyl chain may alter hydrophobic interactions. |
| Analog 2 | -CH2CH2CH3 | -F | Potentially lower or higher | Longer alkyl chain could enhance or disrupt binding. |
| Analog 3 | -Phenyl | -F | Potentially higher | Aromatic ring could introduce new binding interactions. |
| Analog 4 | -CH2CH3 | -Cl | Potentially similar or lower | Chlorine has different electronic and steric properties than fluorine. |
| Analog 5 | -CH2CH3 | -H | Potentially lower | Removal of the electron-withdrawing fluorine may decrease activity. |
Visualizing the Path to Activity: Experimental Workflow and Signaling Pathway
To better understand the process of evaluating these compounds and their potential mechanism of action, the following diagrams are provided.
Caption: Hypothesized apoptotic signaling pathway induced by active indazole analogs.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of 3-Ethyl-4-fluoro-1H-indazole and its structural analogs. Based on established SAR principles, modifications at the C3 and C4 positions of the indazole ring are expected to significantly influence the anticancer activity of these compounds. The provided experimental protocols offer a robust methodology for validating these hypotheses and identifying lead candidates with improved therapeutic potential.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 3-alkyl-4-halo-1H-indazoles to generate concrete comparative data. Further investigation into the specific kinase targets of the most potent analogs will be crucial for elucidating their precise mechanism of action and advancing their development as targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
